An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA)
An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA)
CAS Number: 16432-81-8
This technical guide provides a comprehensive overview of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA), a specialty acrylic monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical methods, applications, and mechanism of action.
Core Chemical and Physical Properties
BHEA is a white to off-white crystalline powder.[][2] Its defining structural feature is the presence of both a benzophenone moiety, which is a potent UV absorber, and a polymerizable acrylate group.[2] This dual functionality allows it to be chemically integrated into polymer backbones, providing durable and non-leaching UV protection.[3]
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅[4] |
| Molecular Weight | 312.32 g/mol [4] |
| IUPAC Name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate[4] |
| Synonyms | 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, Cyasorb UV 2098, UV-416[][5] |
| CAS Number | 16432-81-8 |
| Melting Point | 77-80 °C[2] |
| Boiling Point | 480.5 °C at 760 mmHg (Predicted)[] |
| Density | 1.226 g/cm³ (Predicted)[] |
| Refractive Index (n20/D) | 1.574 (lit.)[] |
| Appearance | White to off-white solid/crystalline powder[] |
| Storage Temperature | 2-8 °C[] |
| Identifier | Value |
| SMILES | C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[4] |
| InChI | InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2[4] |
| InChIKey | NMMXJQKTXREVGN-UHFFFAOYSA-N[4] |
Mechanism of Action and Applications
The primary mechanism of action for BHEA is photophysical.[2] The benzophenone core of the molecule is a chromophore that absorbs strongly in the UV-A and UV-B regions of the electromagnetic spectrum.[3] Upon absorbing a UV photon, the molecule transitions to an excited state. It then rapidly and safely dissipates this energy as heat, returning to its ground state without undergoing chemical degradation.[3] This process protects the surrounding material from the damaging effects of UV radiation, such as yellowing, brittleness, and loss of mechanical integrity.[3]
The acrylate functional group allows BHEA to be copolymerized with other vinyl monomers.[2] This covalent bonding makes it a permanent part of the polymer matrix, which is a significant advantage over traditional UV absorbers that can leach out over time.[3]
This dual functionality makes BHEA a valuable component in a wide range of applications:
-
Biomedical Devices: It is extensively used as a UV-blocking agent in the fabrication of contact lenses and intraocular lenses (IOLs).[6] Its biocompatibility and ability to be gently photopolymerized under physiological conditions are key advantages.[]
-
Advanced Coatings: BHEA is incorporated into high-performance coatings for automotive, aerospace, and architectural applications to enhance durability and prevent photodegradation.[][3]
-
Adhesives and Dental Fillings: Its high reactivity and good adhesion to various substrates make it a useful monomer in the formulation of specialized adhesives and dental composites.[6]
-
3D Printing Resins: It is a key component in UV-curable resins used for 3D printing, contributing to the stability and durability of the printed objects.[]
-
Drug Delivery: BHEA is being explored for use in drug delivery systems where its polymerizable nature can create stable, biocompatible matrices for the controlled release of therapeutics.[2]
Experimental Protocols
Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
A representative synthetic route to BHEA is the esterification of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[2]
Materials:
-
4-benzoyl-3-hydroxyphenol (1.0 equivalent)
-
Acryloyl chloride (1.2–1.5 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add triethylamine (1.5 equiv.), followed by the dropwise addition of acryloyl chloride (1.2–1.5 equiv.) while maintaining the temperature at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12 hours to ensure complete conversion.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50 v/v). BHEA typically elutes at an Rf of 0.4–0.5. This method can yield a product with ≥97% purity.[2]
-
Recrystallization: For industrial batches, recrystallization from an ethanol/water mixture (e.g., 80:20 v/v) at -20 °C can be employed to achieve purities of ≥99%.[2]
| Purification Method | Purity (%) | Yield (%) |
| Column Chromatography | 97–99 | 70–75 |
| Recrystallization | ≥99 | 85–90 |
Representative Photopolymerization Protocol for a BHEA-Containing Hydrogel
This protocol is a representative example for the fabrication of a UV-cured hydrogel. Concentrations of monomers, cross-linkers, and photoinitiators, as well as curing conditions, should be optimized for specific applications.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate (BHEA) as a UV-absorbing co-monomer
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent/vehicle (e.g., deionized water or an appropriate organic solvent)
-
UV curing system (e.g., 365 nm lamp with controlled intensity)
Procedure:
-
Prepare the monomer solution by dissolving the primary monomer, BHEA (e.g., 1-5 wt%), the cross-linking agent (e.g., 0.5-2 wt%), and the photoinitiator (e.g., 0.1-1 wt%) in the chosen solvent.
-
Stir the solution in the dark until all components are fully dissolved.
-
Transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Expose the mold to UV radiation of a specific wavelength (e.g., 365 nm) and intensity for a predetermined time until the hydrogel is fully cured. The curing time will depend on the formulation and the intensity of the UV source.
-
After curing, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers or residual photoinitiator.
-
Characterize the resulting hydrogel for its properties, such as swelling ratio, mechanical strength, and UV-blocking capability.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
BHEA can be analyzed using reverse-phase HPLC.[2]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Newcrom R1)[2] |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid[2] |
| Acid Modifier | Phosphoric acid (for standard UV detection) or formic acid (for MS compatibility)[2] |
| Detection | UV detector at 280 nm[2] |
| Elution Time | Approximately 8.2 minutes (under the specified conditions)[2] |
Spectroscopic Data
| Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.4 ppm (acrylate protons), δ 4.3–4.5 ppm (–OCH₂CH₂O–)[2] |
| ¹³C NMR | δ 167.5 ppm (acrylate carbonyl), δ 190.2 ppm (benzophenone carbonyl)[2] |
| FT-IR | Strong absorbance at ~1720 cm⁻¹ (C=O stretch of the acrylate), ~1635 cm⁻¹ (C=C stretch of the acrylate)[2] |
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of BHEA.
Dual-Function Mechanism of BHEA in Polymers
Caption: Dual-function mechanism of BHEA: UV absorption and polymerization.
Role of BHEA in Biocompatible Material Design
A note on signaling pathways: The term "signaling pathway" typically refers to a cascade of biochemical reactions within a cell. As a polymerizable UV absorber, BHEA's primary interactions are photophysical and material-based. While it is used in biocompatible materials, there is no evidence in the scientific literature to suggest it directly modulates specific intracellular signaling pathways. The following diagram illustrates its logical role in the design of biocompatible materials rather than a biochemical pathway.
Caption: Logical workflow for utilizing BHEA in biocompatible material design.
References
- 2. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | 16432-81-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV2098/UV416;2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS-no-16432-81-8 - Career Henan Chemical Co. [coreychem.com]
- 6. アクリル酸2-(4-ベンゾイル-3-ヒドロキシフェノキシ)エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
